Chemical structure and properties of 4-amino-1-methyl-1H-Imidazole-2-carboxamide
Chemical structure and properties of 4-amino-1-methyl-1H-Imidazole-2-carboxamide
Scaffold Analysis, Synthesis, and DNA-Recognition Properties
Executive Summary & Chemical Identity
4-Amino-1-methyl-1H-imidazole-2-carboxamide (CAS: 827588-62-5) is a specialized heterocyclic building block, primarily recognized as the discrete "Im" monomeric unit used in the synthesis of sequence-specific DNA-binding polyamides (pyrrole-imidazole polyamides).[1]
Unlike generic imidazole derivatives, this compound possesses a unique substitution pattern—an amino group at the 4-position and a carboxamide at the 2-position—that confers specific hydrogen-bonding capabilities.[1] These properties allow it to distinguish Guanine (G) from other bases when incorporated into minor-groove binding ligands.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-amino-1-methyl-1H-imidazole-2-carboxamide |
| CAS Number | 827588-62-5 |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| Appearance | Off-white to pale pink solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Amino group), ~14.5 (Amide proton) |
| Key Precursor | Methyl 4-nitro-1-methyl-1H-imidazole-2-carboxylate |
Structural Analysis & Molecular Recognition
The utility of this compound lies in its "molecular code." In the context of Dervan Polyamides , the Imidazole (Im) ring pairs with a Pyrrole (Py) ring in an antiparallel ligand stack to recognize a G[1]·C base pair.
The Hydrogen Bond Code
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N3 Nitrogen (Imidazole Ring): Acts as a specific H-bond acceptor .[1] It accepts a hydrogen bond from the exocyclic amino group of Guanine in the DNA minor groove.
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2-Carboxamide Group: Acts as a linker and H-bond donor to the DNA backbone/bases, orienting the curvature of the ligand.[1]
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4-Amino Group: In the free molecule, this is a nucleophile.[1] In a polyamide chain, this nitrogen becomes an amide, serving as the connection point to the next monomer.
Pathway: DNA Recognition Logic
The following diagram illustrates how the 4-amino-1-methyl-imidazole unit (Im) functions within a ligand to recognize DNA.
Figure 1: Mechanism of G[1]·C base pair recognition by the Imidazole (Im) unit via specific hydrogen bonding in the minor groove.[1]
Synthesis & Production Protocols
The synthesis of 4-amino-1-methyl-1H-imidazole-2-carboxamide is challenging due to the instability of the electron-rich amino-imidazole ring.[1] It is rarely stored for long periods; instead, it is usually generated in situ or synthesized from a stable nitro-precursor immediately prior to use.
Synthetic Route: Nitro-Reduction Pathway
The most robust route proceeds from Ethyl 1-methyl-4-nitroimidazole-2-carboxylate .[1]
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Precursor: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (Stable).[1]
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Amidation: Conversion of the ester to the primary amide using ammonia.
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Reduction: Catalytic hydrogenation of the nitro group to the amino group.
Figure 2: Step-wise synthesis from 1-methylimidazole to the target amino-carboxamide.
Detailed Protocol: Reduction of Nitro-Carboxamide to Amino-Carboxamide
Note: This protocol assumes the starting material is 1-methyl-4-nitroimidazole-2-carboxamide.[1]
Reagents:
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1-Methyl-4-nitroimidazole-2-carboxamide (1.0 eq)[1]
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10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]
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Methanol (Anhydrous)[1]
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Hydrogen gas (Balloon pressure or Parr shaker at 30 psi)[1]
Procedure:
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Preparation: In a flame-dried round-bottom flask, dissolve 1-methyl-4-nitroimidazole-2-carboxamide (500 mg) in anhydrous Methanol (20 mL).
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Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.
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Hydrogenation: Purge the vessel with Hydrogen gas three times. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient for this scale) at room temperature for 4–6 hours.
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Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (UV active, often yellow) will disappear, and a new polar spot (ninhydrin positive) will appear.
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Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
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Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).
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Result: The product is obtained as an off-white to pinkish solid. Use immediately or store at -20°C under Argon.
Self-Validating Checkpoint:
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1H NMR (DMSO-d6): Look for the disappearance of the Nitro-imidazole aromatic proton (typically ~8.0-8.5 ppm) and the appearance of the Amino-imidazole signal (broad singlet, ~5.0-6.0 ppm) and the upfield shift of the imidazole ring proton.[1] The N-methyl singlet should remain distinct (~3.8 ppm).[1]
Stability & Handling (Critical)
Researchers often underestimate the instability of 4-amino-imidazoles.[1]
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Oxidation Sensitivity: The electron-rich amino-imidazole core is prone to oxidative degradation, turning pink/red/brown upon exposure to air.[1]
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Mitigation: Store under Argon/Nitrogen.
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Thermal Instability: Decarboxylation or polymerization can occur at elevated temperatures.
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Mitigation: Avoid rotary evaporation bath temperatures above 40°C.
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Nucleophilicity: The 4-amino group is highly nucleophilic. In the presence of electrophiles (aldehydes, acid chlorides), it will react rapidly.
Applications in Drug Development
While the discrete molecule is a building block, its pharmacophore is central to Gene Regulation Therapy .
Sequence-Specific DNA Alkylators
By tethering this "Im" unit to alkylating agents (like chlorambucil or seco-CBI), researchers create "programmable" DNA damaging agents that target specific oncogenic sequences (e.g., KRAS mutations) while sparing healthy DNA.[1]
Transcription Factor Inhibition
Polyamides containing this unit can bind to promoter regions (e.g., the hypoxia response element) with affinity comparable to transcription factors (HIF-1α), effectively blocking gene expression.[1]
Fluorescent Probes
The 4-amino group allows for the attachment of fluorophores (FITC, Cy5).[1] These conjugates are used to visualize the localization of the polyamide in the nucleus of live cells.
References
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Chemical Identity & CAS: Sigma-Aldrich Listing for 4-Amino-1-methyl-1H-imidazole-2-carboxamide (CAS 827588-62-5).[1][2] [1]
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Precursor Synthesis: Synthesis of 4-Methylimidazole-2-Carboxylic Acid (General imidazole functionalization methods).
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Application (Dervan Polyamides): Molecular Recognition of DNA by Pyrrole-Imidazole Polyamides. (Core theory of Im/Py pairing). [1]
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Building Block Availability: BLDpharm Catalog Entry for Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (Ester precursor).[1] [1]
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Safety & Handling: PubChem Compound Summary for Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. [1]


